Product packaging for Nalpha-Z-Nim-benzyl-L-histidine(Cat. No.:)

Nalpha-Z-Nim-benzyl-L-histidine

Cat. No.: B12059923
M. Wt: 379.4 g/mol
InChI Key: DHUVTQUENUPYMW-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Histidine's Imidazole (B134444) Functionality in Biological Systems and Synthetic Methodologies

The imidazole side chain of histidine is a five-membered heterocyclic ring containing two nitrogen atoms. nih.gov This structure confers upon histidine a pKa value of approximately 6.0, allowing it to act as both a proton donor and acceptor at physiological pH. wikipedia.org This unique characteristic is fundamental to its diverse roles in biological systems, including:

Enzymatic Catalysis: Histidine residues are frequently found in the active sites of enzymes, where they participate in acid-base catalysis. wikipedia.org

Metal Ion Coordination: The nitrogen atoms of the imidazole ring are excellent ligands for coordinating with metal ions such as zinc, copper, and iron, which is vital for the structure and function of many metalloproteins. wikipedia.orgnih.gov

Proton Shuttling: Its ability to be protonated and deprotonated near neutral pH makes it an effective proton shuttle in various biological processes.

In synthetic peptide methodologies, this very reactivity of the imidazole ring poses a significant challenge. It can be acylated during coupling steps, and its basicity can lead to racemization of the activated amino acid. Therefore, protection of the imidazole nitrogen is a critical consideration in peptide synthesis.

Significance of Orthogonal Nα- and Nim-Protection Strategies for Histidine in Peptide Synthesis

The concept of orthogonal protection is a cornerstone of modern peptide synthesis. It refers to the use of protecting groups that can be removed under different chemical conditions, allowing for the selective deprotection of specific functional groups without affecting others. peptide.com In the context of histidine, this means that the Nα-protecting group and the Nim-protecting group must be removable independently of each other and of the protecting groups on other amino acid side chains.

The combination of the Z-group for the Nα-position and the benzyl (B1604629) group for the Nim-position in Nα-Z-Nim-benzyl-L-histidine is an example of such a strategy. The Z-group can be removed by hydrogenolysis, while the benzyl group is typically more stable and often removed during the final deprotection step with strong acids. This orthogonality is crucial for complex peptide synthesis, enabling the precise and controlled assembly of the peptide chain.

The importance of this strategy is underscored by the need to prevent side reactions. An unprotected imidazole ring can be acylated by the activated C-terminal of the incoming amino acid, leading to branched peptides or other impurities. Furthermore, the basic nature of the unprotected imidazole can catalyze the racemization of the activated amino acid, compromising the stereochemical integrity of the final peptide.

Historical Context and Evolution of Protecting Groups for L-Histidine Residues

The journey of peptide synthesis has been marked by the continuous development of more efficient and reliable protecting groups. The early days of liquid-phase peptide synthesis (LPPS) highlighted the difficulties in handling reactive amino acids like histidine. masterorganicchemistry.com

The advent of solid-phase peptide synthesis (SPPS), pioneered by R. Bruce Merrifield in 1963, revolutionized the field and intensified the search for suitable protecting groups. peptide.commasterorganicchemistry.com The initial Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy utilized strong acids for the final cleavage and deprotection, which could lead to side reactions. peptide.com

For histidine, a variety of Nim-protecting groups have been explored over the years to address issues of stability and racemization. Early on, groups like the dinitrophenyl (Dnp) and tosyl (Tos) were employed. However, their removal often required harsh conditions that were not always compatible with the growing peptide chain.

The development of the benzyloxymethyl (Bom) group offered an improvement, but concerns about racemization remained. nih.gov The introduction of the trityl (Trt) group and its derivatives provided a more acid-labile option, suitable for the milder Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy that gained prominence in the 1970s. peptide.commasterorganicchemistry.com

The Fmoc/tBu strategy, with its use of a base-labile Nα-protecting group and acid-labile side-chain protecting groups, offered a more orthogonal approach. masterorganicchemistry.com In this context, derivatives like Nα-Fmoc-Nim-trityl-L-histidine became widely used. The choice between different Nim-protecting groups, including benzyl, trityl, and others, often depends on the specific synthetic strategy and the desired properties of the final peptide.

The continued evolution of protecting group strategies reflects the ongoing quest for greater efficiency, purity, and versatility in peptide synthesis, with compounds like Nα-Z-Nim-benzyl-L-histidine representing a key step in this historical progression.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H21N3O4 B12059923 Nalpha-Z-Nim-benzyl-L-histidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H21N3O4

Molecular Weight

379.4 g/mol

IUPAC Name

(2S)-3-(1-benzylpyrazol-3-yl)-2-(phenylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C21H21N3O4/c25-20(26)19(22-21(27)28-15-17-9-5-2-6-10-17)13-18-11-12-24(23-18)14-16-7-3-1-4-8-16/h1-12,19H,13-15H2,(H,22,27)(H,25,26)/t19-/m0/s1

InChI Key

DHUVTQUENUPYMW-IBGZPJMESA-N

Isomeric SMILES

C1=CC=C(C=C1)CN2C=CC(=N2)C[C@@H](C(=O)O)NC(=O)OCC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC(=N2)CC(C(=O)O)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies and Derivatization of Nα Z Nim Benzyl L Histidine

Synthetic Pathways for Nα-Z-Nim-benzyl-L-histidine and Its Precursors

The synthesis of Nα-Z-Nim-benzyl-L-histidine necessitates a carefully planned sequence of protection and activation steps to ensure regioselectivity and high yields. The primary challenge lies in the differential protection of the α-amino group and the imidazole (B134444) nitrogen atoms (Nπ and Nτ) of the histidine side chain.

Strategic Approaches for Nim-Benzyl Protection of the Imidazole Nitrogen

The introduction of a benzyl (B1604629) group onto the imidazole ring of histidine is a critical step in the synthesis of the target compound. This protection serves to prevent side reactions at the imidazole nitrogen during subsequent peptide coupling steps and can influence the racemization of the histidine residue. researchgate.netpeptide.com The direct benzylation of L-histidine can be achieved using benzyl halides, such as benzyl bromide, typically in the presence of a base. The choice of base and solvent is crucial for controlling the position of benzylation on the imidazole ring.

The imidazole ring of histidine exists in two tautomeric forms, the Nτ-H (tele) and Nπ-H (pros) tautomers. nih.gov Alkylation can occur at either of these nitrogens, leading to a mixture of isomers. Strategic control over the tautomeric equilibrium is therefore essential for regioselective benzylation. Factors influencing this equilibrium include pH and the nature of the solvent. nih.gov For instance, in an alkaline environment, the deprotonated imidazole is a more potent nucleophile, facilitating the reaction.

An alternative approach involves the use of benzylating agents under neutral or acidic conditions. organic-chemistry.org Reagents like 2-benzyloxy-1-methylpyridinium triflate offer a milder alternative to traditional methods. organic-chemistry.org The resulting product, Nim-benzyl-L-histidine, is a key precursor for the subsequent introduction of the Nα-protecting group. scbt.com

Table 1: Comparison of Benzylation Strategies for Histidine

Strategy Reagents Conditions Advantages Disadvantages
Direct Alkylation Benzyl bromide, Base (e.g., NaH) Basic High reactivity Potential for over-alkylation and racemization
Williamson Ether Synthesis Benzyl bromide, Ag2O Mildly basic Selective for more accessible hydroxyl groups Not suitable for base-sensitive substrates
Acid-Catalyzed Benzyl trichloroacetimidate Acidic Suitable for base-sensitive substrates Requires acid-stable substrates
Neutral Conditions 2-Benzyloxy-1-methylpyridinium triflate Neutral Mild reaction conditions Reagent may be less readily available

Strategic Approaches for Nα-Benzyloxycarbonyl (Z) Protection

The benzyloxycarbonyl (Z or Cbz) group is a widely used protecting group for the α-amino function in peptide synthesis. bachem.comorganic-chemistry.org Its introduction is typically achieved by reacting the amino acid with benzyl chloroformate (Cbz-Cl) under alkaline conditions, often in a Schotten-Baumann reaction. google.com This method is generally efficient and yields the Nα-protected amino acid in good purity.

The reaction involves the nucleophilic attack of the amino group on the carbonyl carbon of benzyl chloroformate, leading to the formation of a carbamate (B1207046) linkage. youtube.com The choice of base, such as sodium hydroxide (B78521) or sodium carbonate, is critical for maintaining the pH of the reaction mixture and ensuring the amino group remains in its nucleophilic, unprotonated state.

For substrates that are sensitive to aqueous basic conditions, alternative methods for introducing the Z-group have been developed. These include the use of dibenzyl dicarbonate (B1257347) or other activated Z-reagents in organic solvents. Following the successful protection of the α-amino group, the resulting Nα-Z-L-histidine can then be subjected to the Nim-benzylation step, or alternatively, Nim-benzyl-L-histidine can be used as the starting material for Nα-Z protection.

Optimization of Reaction Conditions and Yields in the Preparation of Key Intermediates

The optimization of reaction conditions is paramount to maximizing the yield and purity of key intermediates such as Nim-benzyl-L-histidine and Nα-Z-L-histidine. For the benzylation of the imidazole ring, careful control of stoichiometry, temperature, and reaction time is necessary to minimize the formation of undesired byproducts, such as the bis-benzylated product or the Nα,Nim-dibenzylated species. The use of phase-transfer catalysts can sometimes improve the efficiency of the reaction between the aqueous and organic phases.

In the case of Nα-Z protection, the rate of addition of benzyl chloroformate and the maintenance of a stable pH are crucial to prevent side reactions, including the formation of oligomers. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) allows for the timely quenching of the reaction to achieve optimal yields. nih.gov Purification of the final product, Nα-Z-Nim-benzyl-L-histidine, is typically achieved through recrystallization or column chromatography to remove any unreacted starting materials or byproducts. chemimpex.com

Regiospecific Functionalization and Modification of the Histidine Imidazole Ring

The imidazole ring of histidine is a versatile functional group that can be specifically modified to introduce new chemical properties into peptides and proteins. The presence of the benzyl protecting group on one of the imidazole nitrogens directs the regioselectivity of subsequent functionalization reactions.

Directed Alkylation and Arylation Protocols for Modified L-Histidines

With one of the imidazole nitrogens blocked by the benzyl group, the remaining unprotected nitrogen becomes the primary site for further alkylation or arylation. This allows for the synthesis of a diverse range of N-substituted histidine derivatives. For example, copper-mediated N-arylation or N-alkenylation reactions can be employed to introduce various substituents onto the imidazole ring. nih.govacs.org These reactions often proceed under mild conditions and are compatible with the protected amino acid backbone. nih.govacs.org

The choice of catalyst and reaction partners (e.g., boronic acids for arylation) is critical for achieving high efficiency and regioselectivity. nih.govacs.org These directed functionalization protocols open up avenues for creating modified L-histidines with tailored electronic and steric properties, which can be valuable for probing biological interactions or developing novel peptide-based catalysts.

Mechanistic Investigations into Tautomeric Control and Positional Isomerism during Derivatization

The inherent tautomerism of the imidazole ring presents a significant challenge in the regioselective derivatization of histidine. nih.govnih.gov The position of the protecting group (Nπ vs. Nτ) can have a profound impact on the chemical and physical properties of the resulting amino acid derivative. Spectroscopic techniques, particularly NMR, are invaluable for elucidating the precise location of the substituents on the imidazole ring. nih.gov

Mechanistic studies often focus on understanding the factors that govern the tautomeric equilibrium, such as solvent polarity, pH, and the presence of hydrogen bond donors or acceptors. nih.gov By controlling these factors, it is possible to influence the site of derivatization and favor the formation of a specific positional isomer. For instance, in certain solvents, one tautomer may be thermodynamically more stable, leading to a higher proportion of the corresponding derivatized product. A thorough understanding of these mechanistic principles is essential for the rational design and synthesis of specifically modified histidine derivatives for various applications in chemistry and biology. nih.gov

Chiral Integrity and Stereochemical Control in the Synthesis of Nα-Z-Nim-benzyl-L-histidine Derivatives

The maintenance of chiral purity is a paramount concern in peptide synthesis, as the biological activity of peptides is highly dependent on their specific three-dimensional structure. Even minor levels of racemization or epimerization at a single amino acid residue can lead to diastereomeric impurities that are difficult to separate and can significantly alter or abolish the desired biological function. The histidine residue, in particular, is notoriously susceptible to racemization during peptide coupling reactions. This heightened susceptibility is primarily due to the catalytic effect of the lone pair of electrons on the π-nitrogen of the imidazole side chain, which can act as an intramolecular base to abstract the α-proton of the activated amino acid.

For Nα-Z-Nim-benzyl-L-histidine, the presence of the benzyl group on the imidazole nitrogen (Nim-benzyl) is a critical feature that helps to mitigate this inherent propensity for racemization. By protecting the imidazole nitrogen, the benzyl group reduces the basicity of the ring and sterically hinders its ability to participate in the abstraction of the α-proton. However, despite this protection, the risk of epimerization is not entirely eliminated and is highly dependent on the chosen synthetic methodologies, including the coupling reagents, solvents, temperature, and additives.

Assessment of Racemization/Epimerization During Coupling Reactions

The quantitative assessment of the enantiomeric purity of Nα-Z-Nim-benzyl-L-histidine derivatives following a coupling reaction is essential to ensure the stereochemical integrity of the final peptide. Several analytical techniques are employed for this purpose, with high-performance liquid chromatography (HPLC) being the most common and reliable method.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful tool for separating and quantifying enantiomers. This can be achieved through two main approaches:

Direct Separation on Chiral Stationary Phases (CSPs): This is the most direct method, where the diastereomeric peptides are separated on a column that has a chiral selector immobilized on the stationary phase. Various types of CSPs, such as those based on cyclodextrins, macrocyclic antibiotics, or Pirkle-type phases, can be effective for separating enantiomeric amino acid derivatives and peptides. The choice of CSP and mobile phase composition is critical and often requires empirical optimization.

Indirect Separation via Diastereomer Derivatization: In this approach, the peptide fragment containing the Nα-Z-Nim-benzyl-L-histidine residue is reacted with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral reversed-phase HPLC column. Common derivatizing agents include Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) and its analogs.

Enzymatic Digestion: Another method involves the complete enzymatic digestion of the synthesized peptide into its constituent amino acids. The resulting amino acid mixture can then be analyzed for the presence of the D-histidine enantiomer. This is often done by derivatizing the amino acids and analyzing them by gas chromatography (GC) or HPLC on a chiral column. L-amino acid oxidase can also be used to selectively degrade the L-amino acids, allowing for the quantification of any remaining D-enantiomers. nih.gov

The following table summarizes common analytical methods for assessing racemization in peptide synthesis.

Analytical MethodPrincipleAdvantagesDisadvantages
Chiral HPLC (Direct) Separation of enantiomers on a chiral stationary phase.Direct analysis, no derivatization required.CSPs can be expensive and have specific mobile phase requirements.
Chiral HPLC (Indirect) Derivatization with a chiral reagent to form diastereomers, followed by separation on an achiral column.Utilizes standard HPLC columns, highly sensitive.Derivatization reaction must be complete and free of side reactions.
Gas Chromatography (GC) Separation of volatile chiral derivatives on a chiral capillary column.High resolution and sensitivity.Requires derivatization to increase volatility; not suitable for all peptides.
Enzymatic Digestion Use of stereospecific enzymes to differentiate between L- and D-amino acids.High specificity.Requires complete digestion of the peptide; potential for racemization during hydrolysis.

Methodologies for Maintaining Enantiomeric Purity

The prevention of racemization during the coupling of Nα-Z-Nim-benzyl-L-histidine derivatives is a proactive strategy that involves the careful selection of reaction conditions. The primary goal is to minimize the lifetime of the highly reactive and racemization-prone activated intermediate.

Choice of Coupling Reagents and Additives: The selection of the coupling reagent and any additives is arguably the most critical factor in controlling epimerization.

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) can lead to significant racemization if used alone. mdpi.com However, their tendency to cause epimerization is significantly suppressed by the addition of nucleophilic additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). These additives react with the initial O-acylisourea intermediate to form an activated ester that is more stable and less prone to racemization.

Phosphonium (B103445) and Uronium Salts: Reagents such as benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are generally effective for rapid coupling and can reduce the risk of racemization when used appropriately.

Novel Coupling Reagents: Newer generations of coupling reagents, such as ynamides, have been developed and reported to be "racemization-free" under extremely mild reaction conditions. organic-chemistry.org These reagents offer a promising alternative for coupling sensitive amino acids like histidine. organic-chemistry.org

Influence of Solvents and Temperature: The reaction environment plays a significant role in stereochemical control.

Solvents: Polar aprotic solvents like dimethylformamide (DMF) can sometimes promote racemization. u-tokyo.ac.jp Less polar solvents such as dichloromethane (B109758) (DCM) or mixtures containing less polar components may be preferable.

Temperature: Performing coupling reactions at lower temperatures (e.g., 0 °C or below) generally reduces the rate of racemization. u-tokyo.ac.jp

The table below provides a summary of strategies to maintain the enantiomeric purity of Nα-Z-Nim-benzyl-L-histidine derivatives during synthesis.

StrategyMethodologyRationale
Coupling Reagent Selection Use of phosphonium or uronium salt reagents (e.g., HATU, HBTU) or novel "racemization-free" reagents (e.g., ynamides).These reagents promote rapid coupling, minimizing the lifetime of the activated, racemization-prone intermediate. organic-chemistry.org
Use of Additives Addition of HOBt or Oxyma when using carbodiimide (B86325) coupling agents (DCC, DIC).Forms a more stable activated ester intermediate, which is less susceptible to racemization.
Solvent Choice Employing less polar solvents such as dichloromethane (DCM) or tetrahydrofuran (B95107) (THF) where possible.Polar aprotic solvents can facilitate the abstraction of the α-proton, leading to increased racemization. u-tokyo.ac.jp
Temperature Control Conducting the coupling reaction at reduced temperatures (e.g., 0 °C to -15 °C).The rate of racemization is significantly decreased at lower temperatures. u-tokyo.ac.jp
Base Selection Using sterically hindered, non-nucleophilic bases such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) in moderation.Stronger, less hindered bases can increase the rate of α-proton abstraction.

By carefully selecting the synthetic route and reaction conditions, and by rigorously assessing the stereochemical purity of the resulting products, it is possible to effectively manage and control the chiral integrity of peptides containing Nα-Z-Nim-benzyl-L-histidine.

Nα Z Nim Benzyl L Histidine in Advanced Peptide Synthesis Strategies

Application as a Protected Building Block in Solution-Phase Peptide Synthesis

In solution-phase peptide synthesis (SPPS), the careful selection of protecting groups is paramount to achieving high yields and purity of the final peptide. Nα-Z-Nim-benzyl-L-histidine offers a strategic combination of protecting groups that facilitates controlled peptide elongation.

Facilitation of Amide Bond Formation via Nα-Z-Protection Scheme

The benzyloxycarbonyl (Z) group serves as the temporary protecting group for the α-amino function in Nα-Z-Nim-benzyl-L-histidine. The Z-group is a urethane-type protecting group, which is crucial for minimizing racemization of the activated amino acid during the coupling step biosynth.com. The formation of an amide bond requires the activation of the carboxylic acid of the N-protected amino acid. This activation, however, also increases the acidity of the α-proton, making it susceptible to abstraction and subsequent racemization. The electronic nature of the Z-group helps to suppress this side reaction.

The process of amide bond formation typically involves the use of a coupling reagent to convert the carboxylic acid into a more reactive species, such as an active ester or an acyl azide. The free amino group of the coupling partner then attacks this activated carbonyl, forming the tetrahedral intermediate which collapses to form the desired peptide bond. The stability of the Z-group under these coupling conditions ensures that the α-amino group remains protected until its selective removal is desired.

Comparative Analysis with Alternative Histidine Protecting Groups in Solid-Phase Peptide Synthesis (SPPS)

Evaluation of Nim-Benzyl Stability and Cleavage Kinetics under SPPS Conditions

The stability of the Nim-benzyl group is a key consideration. In the Boc/Bzl strategy, the temporary Nα-Boc group is removed by treatment with a moderately strong acid, such as trifluoroacetic acid (TFA). The permanent side-chain protecting groups, including the Nim-benzyl group, must be stable to these conditions and are typically removed at the end of the synthesis with a much stronger acid, such as hydrofluoric acid (HF). The benzyl (B1604629) group on the imidazole (B134444) nitrogen is generally stable to repeated TFA treatments.

In the Fmoc/tBu strategy, the temporary Nα-Fmoc group is removed with a base, typically piperidine (B6355638). The side-chain protecting groups, including the Nim-benzyl group, must be stable to these basic conditions. The final cleavage from the resin and removal of the side-chain protecting groups is achieved with a strong acid, such as TFA. The Nim-benzyl group is stable to the basic conditions of Fmoc deprotection, making it compatible with this strategy.

A direct quantitative comparison of the cleavage kinetics of various histidine protecting groups is essential for optimizing deprotection steps. While specific rates are highly dependent on the exact conditions and peptide sequence, a general stability profile can be established.

Protecting GroupStability to Boc-SPPS Deprotection (TFA)Stability to Fmoc-SPPS Deprotection (Piperidine)Final Cleavage Conditions
Nim-Benzyl (Bzl) Generally StableStableStrong Acid (e.g., HF, TFMSA)
Nim-Trityl (Trt) LabileStableMild Acid (e.g., 1-5% TFA)
Nim-Boc LabileStableAcid (e.g., TFA)
Nim-Dinitrophenyl (Dnp) StableStableThiolysis (e.g., thiophenol)
Nim-Benzyloxymethyl (Bom) StableStableStrong Acid (e.g., HF)

This table provides a general comparison; specific cleavage kinetics can vary.

Influence on Coupling Efficiencies and Mitigation of Side Reactions in SPPS

The presence and nature of the imidazole protecting group can significantly influence the efficiency of the coupling reaction and the extent of side reactions. Histidine is notoriously prone to racemization during coupling due to the basicity of the unprotected imidazole ring, which can abstract the α-proton of the activated amino acid biosynth.comnih.gov. Protection of the imidazole nitrogen, particularly the π-nitrogen (Nπ), is crucial to suppress this side reaction biosynth.com. The Nim-benzyl group, by blocking the imidazole nitrogen, effectively reduces the risk of racemization.

Furthermore, an unprotected imidazole ring can be acylated by the activated amino acid, leading to a decrease in coupling efficiency. The Nim-benzyl group prevents this side reaction, thereby improving the yield of the desired peptide. Studies have shown that protection of the histidine side chain is critical for achieving high coupling efficiencies, especially in difficult sequences iris-biotech.de.

Orthogonality Considerations within Diverse Protecting Group Schemes (e.g., Boc vs. Fmoc Architectures)

Orthogonality is a fundamental concept in protecting group strategy, referring to the ability to selectively remove one protecting group in the presence of others researchgate.net. The combination of Nα-Z and Nim-benzyl protecting groups offers a high degree of orthogonality. The Z-group is removable by hydrogenolysis, while the benzyl group requires strong acidolysis.

In the context of Boc-SPPS , the Nim-benzyl group is considered part of the "permanent" protecting group set, alongside other benzyl-based protecting groups for other amino acid side chains. It is stable to the TFA used for Boc removal and is cleaved simultaneously with the other side-chain protecting groups and the peptide from the resin using a strong acid like HF.

In Fmoc-SPPS , the Nim-benzyl group demonstrates orthogonality with the base-labile Fmoc group. It remains intact during the repeated piperidine treatments for Fmoc removal. The final cleavage and deprotection with TFA will also cleave the Nim-benzyl group, although stronger acid conditions might be required for complete removal compared to more acid-labile groups like Trityl (Trt). The choice between Nim-benzyl and other protecting groups like Nim-Trt depends on the desired final deprotection conditions. If a milder final cleavage is required, a more labile group like Trt might be preferred. However, for peptides requiring very strong acid for the removal of other protecting groups, the stability of the Nim-benzyl group is an advantage.

Design and Synthesis of Peptides Incorporating Benzylated Histidine Derivatives

Methodologies for the Synthesis of Peptides Containing Nim-Benzyl-L-Histidine Derived Residues

The synthesis of peptides incorporating Nim-benzyl-L-histidine is most commonly achieved using SPPS with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. nih.govpeptide.com This approach allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. google.com The use of Nα-Fmoc-Nim-benzyl-L-histidine is a common strategy, where the Fmoc group provides temporary protection of the α-amino group and is removed at each cycle of the synthesis. nih.gov

The coupling of Nα-protected-Nim-benzyl-L-histidine to the free amine of the resin-bound peptide is a critical step. To achieve high coupling efficiency, various activating reagents can be employed. Carbodiimides, such as N,N'-diisopropylcarbodiimide (DIC), in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt), are frequently used. nih.gov More potent uronium or phosphonium (B103445) salt-based reagents, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), can also be utilized, particularly for sterically hindered couplings. chempep.com

Following the complete assembly of the peptide chain, the final step involves the cleavage of the peptide from the solid support and the simultaneous removal of all side-chain protecting groups, including the Nim-benzyl group. This is typically accomplished by treatment with a strong acid, most commonly trifluoroacetic acid (TFA), in the presence of a cocktail of scavengers. thermofisher.com Scavengers such as water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT) are added to quench reactive cationic species generated during the cleavage process, thereby preventing side reactions with sensitive amino acid residues like tryptophan, methionine, and cysteine. thermofisher.com

The purification of the crude peptide is generally performed using reversed-phase high-performance liquid chromatography (RP-HPLC). chempep.com The separation is based on the hydrophobicity of the peptide, and a gradient of acetonitrile (B52724) in water, both containing a small amount of TFA (typically 0.1%), is commonly used as the mobile phase. chempep.com

Peptide/Analog Synthesis Method Coupling Reagent Cleavage Conditions Purification Method Reference
hCGRP(8-37) analogsFmoc-SPPSDIC/HOBtTFA/scavengersRP-HPLC acs.org
PhosphopeptidesFmoc-SPPSDIC/HOBtTFA/scavengersNot specified nih.gov
General PeptidesFmoc-SPPSTBTU/DIPEATFA/scavengersRP-HPLC chempep.com

Strategies for Peptide Engineering and Modification through Histidine Incorporation

The incorporation of Nim-benzyl-L-histidine is a powerful strategy in peptide engineering to enhance biological activity and develop novel therapeutic agents. The benzyl group on the imidazole ring can introduce favorable steric and hydrophobic interactions with the target receptor, leading to improved binding affinity and potency.

A prominent example of this strategy is in the development of antagonists for the calcitonin gene-related peptide (CGRP) receptor, a key target in the treatment of migraine. acs.org The N-terminal truncated fragment, CGRP(8-37), is a known competitive antagonist of the CGRP receptor. acs.org It was discovered that the benzylation of the histidine residue at position 10 of CGRP(8-37) analogs significantly increases their antagonist receptor affinity. acs.org In some cases, a dibenzylated derivative, with a second benzyl group on the C4 carbon of the imidazole ring of His10, exhibited even higher affinity, with an approximately 50-fold increase compared to the non-benzylated parent peptide. acs.org

Beyond direct receptor interactions, the incorporation of histidine and its derivatives can be used to engineer peptides with environment-responsive properties. For instance, histidine-rich peptides have been designed to exhibit pH-dependent membrane-perturbing activity. peptide.com At the lower pH found in endosomal compartments, the imidazole side chains of histidine become protonated, increasing the peptide's positive charge and amphipathicity. This change can trigger the disruption of the endosomal membrane, facilitating the release of therapeutic cargo into the cytoplasm. This "histidine switch" mechanism is a valuable tool for overcoming a major hurdle in intracellular drug delivery. acs.org

Peptide/Analog Modification Effect of Modification Biological Activity Data Reference
h-α-CGRP(8-37)Benzoylation and dibenzylation of His¹⁰Increased binding affinity to CGRP receptors~50-fold greater affinity than h-α-CGRP(8-37) acs.org
CGRP(8-37)N-terminal benzylation and His¹⁰ benzylationIncreased antagonist potencyNot specified acs.org
Lytic PeptidesReplacement of Lys and Arg with HispH-dependent cytotoxicity2-8 times increase in activity at pH 5.5 vs 7.4 peptide.com

Mechanistic and Computational Investigations of Nα Z Nim Benzyl L Histidine Chemistry

Mechanistic Studies of Protecting Group Introduction and Cleavage for Nα-Z and Nim-Benzyl

The strategic removal of the Nα-Z and Nim-benzyl protecting groups is fundamental to their utility in peptide synthesis. The differential lability of these groups allows for selective deprotection, a cornerstone of modern peptide chemistry. The Nim-benzyl group is typically removed under neutral conditions via catalytic hydrogenolysis, while the Nα-Z group is cleaved by strong acids. bachem.com

Catalytic Hydrogenolysis for Benzyl (B1604629) Group Removal in Peptide Synthesis

The removal of the Nim-benzyl group is most commonly achieved through catalytic hydrogenolysis, a method prized for its mild and clean reaction conditions. nih.gov This heterogeneous catalytic process typically employs a palladium catalyst, often supported on carbon (Pd/C), and a source of hydrogen. nih.govmdma.ch

The reaction mechanism involves the following key steps:

Adsorption: Both the protected histidine substrate and molecular hydrogen are adsorbed onto the surface of the palladium catalyst.

Hydrogen Activation: The H-H bond of molecular hydrogen is cleaved on the palladium surface, forming reactive palladium-hydride species.

Hydrogenolysis: The benzyl C-N bond of the imidazole (B134444) ring undergoes cleavage through the transfer of hydrogen atoms from the catalyst surface. This step results in the formation of toluene (B28343) and the deprotected histidine residue.

Desorption: The final products, toluene and the deprotected peptide, desorb from the catalyst surface, regenerating the active sites for further reaction.

A variety of hydrogen donors can be used in a process called catalytic transfer hydrogenation, including formic acid, ammonium (B1175870) formate, and cyclohexene, which can offer advantages in terms of reaction speed and simplicity. mdma.chnih.gov The choice of catalyst and reaction conditions is crucial for achieving high selectivity, especially in complex peptides where other functional groups might be susceptible to reduction. nacatsoc.org For instance, the combination of Pd/C with niobic acid has been shown to facilitate the deprotection of N-benzyl groups by delaying catalyst poisoning. nih.govacs.org

Table 1: Comparison of Catalysts for Benzyl Group Hydrogenolysis

Catalyst SystemHydrogen SourceKey AdvantagesPotential IssuesReference
10% Pd/CH₂ gasStandard, widely used, effective for many substrates.Potential for catalyst poisoning by amines, may require higher pressure/temperature. nih.gov
10% Pd/CFormic AcidGood solvent for peptides, convenient hydrogen donor.Can be slower than other transfer hydrogenation agents. mdma.ch
10% Pd/C + 10% Nb₂O₅/CH₂ gasFacilitates deprotection, reduces catalyst poisoning, reusable.Requires preparation of the niobic acid co-catalyst. acs.org
Pd/C + Pd(OH)₂/CH₂ gasMore efficient for difficult-to-remove benzyl groups.Increased cost and complexity of the catalyst system. researchgate.net
MagnesiumAmmonium FormateLow-cost, avoids expensive and pyrophoric palladium.May require longer reaction times or reflux temperatures. researchgate.net

Acid-Labile Cleavage Mechanisms of the Benzyloxycarbonyl (Z) Group

The benzyloxycarbonyl (Z) group is a staple in peptide chemistry, valued for its stability under a range of conditions and its susceptibility to cleavage by strong acids. bachem.com The most common reagent for this deprotection is hydrogen bromide (HBr) in glacial acetic acid.

The cleavage mechanism is an acid-catalyzed unimolecular decomposition (SN1-type reaction):

Protonation: The carbonyl oxygen of the Z-group is protonated by the strong acid, making the carbonyl carbon more electrophilic.

Carbocation Formation: The urethane (B1682113) bond cleaves, leading to the formation of a stable benzyl carbocation and a carbamic acid intermediate. The stability of the benzyl carbocation is a key driving force for this reaction.

Decarboxylation: The carbamic acid intermediate is unstable and rapidly decarboxylates, releasing carbon dioxide and the free α-amino group of the histidine residue.

Scavenging: The benzyl carbocation can react with nucleophilic residues in the peptide or with the solvent. To prevent unwanted side reactions, "scavengers" such as anisole (B1667542) or thioanisole (B89551) are often added to the reaction mixture to trap the carbocation.

The rate and efficiency of Z-group cleavage are highly dependent on the acid strength and the solvent system used. nih.gov While HBr in acetic acid is effective, other strong acids like trifluoroacetic acid (TFA) in combination with scavengers can also be employed. acs.org

Computational Chemistry Approaches to Understanding Reactivity and Selectivity

Computational chemistry provides powerful tools to investigate the conformational preferences, electronic properties, and reaction pathways of protected amino acids like Nα-Z-Nim-benzyl-L-histidine. These methods offer insights that are often difficult to obtain through experimental means alone.

Molecular Modeling of Protecting Group Interactions with the Histidine Side Chain

Molecular modeling techniques, including molecular mechanics (MM) and quantum mechanics (QM), are used to explore the three-dimensional structure of Nα-Z-Nim-benzyl-L-histidine and its interactions. The bulky benzyl and benzyloxycarbonyl groups can significantly influence the conformational freedom of the histidine side chain (the χ angles).

Studies have shown that the imidazole ring of histidine can engage in various non-covalent interactions, including π-π stacking and cation-π interactions, which are pH-dependent. acs.orgnih.gov The presence of the Nim-benzyl group can modulate these interactions. Computational models can predict the most stable conformations of the protected residue, which in turn affects its accessibility and reactivity in subsequent peptide coupling steps. For example, density functional theory (DFT) calculations can be used to determine the energetics of different rotamers and the interaction energies between the protecting groups and the imidazole ring. nih.gov These models help in understanding how the protecting groups might sterically hinder or electronically influence the approach of coupling reagents or other amino acid residues.

Table 2: Computationally Determined Interaction Energies in Protected Histidine Systems

Interaction TypeInteracting GroupsCalculated Energy (kcal/mol)SignificanceReference
π-π StackingNeutral His - Aromatic Amino Acids (Phe, Tyr, Trp)-3.0 to -4.0Stabilizes folded peptide structures. nih.gov
Cation-πProtonated His⁺ - Aromatic Amino Acids-3.6 to -8.4Stronger than π-π stacking, significant in acidic conditions. nih.gov
Hydrogen BondingHis side chain - Water/Other residuesVariableCrucial for solubility and secondary structure. acs.org

Simulations of Peptide Coupling Reactions Involving Protected Histidine Residues

The imidazole ring of histidine is known to be a potential catalyst for racemization during peptide coupling reactions, especially when activated esters are used. mdpi.comnih.gov The Nim-benzyl protecting group is introduced specifically to suppress this side reaction by blocking the N-tele nitrogen.

Molecular dynamics (MD) simulations and quantum mechanical calculations can be employed to model the entire peptide coupling process. These simulations can:

Map Reaction Pathways: Trace the energy profile of the coupling reaction, identifying transition states and intermediates. bachem.com

Investigate Racemization Mechanisms: Calculate the energy barriers for both the desired peptide bond formation and the competing racemization pathway (e.g., via oxazolone (B7731731) formation). This allows for a quantitative comparison of the likelihood of each pathway under different conditions (e.g., with various coupling reagents and bases). acs.org

Evaluate Coupling Reagent Performance: Simulate the reaction with different coupling reagents (e.g., DCC, HBTU, HATU) to predict their efficiency and their propensity to cause racemization when used with protected histidine. bachem.com

These computational studies provide a microscopic view of the reaction dynamics, helping to rationalize experimental observations and guide the optimization of coupling protocols to minimize epimerization and maximize yield. acs.orgnih.gov The insights gained are crucial for the successful incorporation of Nα-Z-Nim-benzyl-L-histidine into complex peptide targets.

Advanced Research Applications and Methodological Contributions of Nα Z Nim Benzyl L Histidine

Utilization in Biochemical Research Methodologies

The distinct characteristics of Nα-Z-Nim-benzyl-L-histidine have established it as a key component in various biochemical research methodologies. Its application spans from the investigation of fundamental biological processes to the development of novel therapeutic and diagnostic tools.

Nα-Z-Nim-benzyl-L-histidine is frequently employed in the synthesis of chemical probes designed to study enzyme activity and protein-protein interactions. chemimpex.comchemimpex.com The protected histidine derivative can be incorporated into peptide sequences that are substrates for specific enzymes. By modifying the peptide with reporter groups, researchers can monitor enzymatic activity in real-time.

Histidine residues are known to play crucial roles in protein interactions through various mechanisms, including cation-π interactions, π-π stacking, and hydrogen bonding. nih.govumh.es The imidazole (B134444) side chain of histidine can act as both a hydrogen bond donor and acceptor, and its protonation state can be influenced by the local microenvironment, making it a versatile participant in molecular recognition events. nih.govnih.gov The use of Nα-Z-Nim-benzyl-L-histidine in synthesizing peptide-based probes allows for the precise placement of a histidine residue within a sequence to investigate its contribution to specific protein interactions. umh.es

Research AreaApplication of Nα-Z-Nim-benzyl-L-histidine
Enzyme Activity AssaysSynthesis of enzyme-specific peptide substrates.
Protein Interaction StudiesCreation of peptide probes to investigate binding mechanisms.
Signal Transduction ResearchDevelopment of tools to study histidine's role in cellular signaling. chemimpex.com

The synthesis of ligands and modulators that target specific receptors is a cornerstone of drug discovery and chemical biology. Nα-Z-Nim-benzyl-L-histidine serves as an essential building block in the creation of these molecules. chemimpex.comchemimpex.com Its protected nature ensures that the histidine side chain does not interfere with the coupling reactions during peptide synthesis, allowing for the creation of well-defined peptide ligands.

Histidine residues are often found in the binding sites of receptors and are critical for ligand recognition and signal transduction. For instance, histidine residues have been identified as being involved in the binding of zinc ions, which can modulate the activity of certain receptors like the GABAA receptor. nih.gov By incorporating Nα-Z-Nim-benzyl-L-histidine into synthetic peptides, researchers can systematically probe the role of histidine at specific positions within a ligand, leading to the development of more potent and selective receptor modulators. chemimpex.com

Contributions to Materials Science and Bioconjugation Chemistry

The versatility of Nα-Z-Nim-benzyl-L-histidine extends beyond biochemical probes to the fields of materials science and bioconjugation chemistry. Its unique properties are harnessed to create novel biomaterials and diagnostic tools.

The development of synthetic antigens is crucial for vaccine development and immunological research. Nα-Z-Nim-benzyl-L-histidine can be incorporated into peptide scaffolds that mimic epitopes of natural antigens. These synthetic peptides can then be used to elicit specific immune responses.

Furthermore, this protected amino acid is valuable in the construction of protein mimetics, which are molecules designed to replicate the structure and function of natural proteins. Histidine-rich peptides, for example, have been investigated for their potential antimicrobial and antioxidative properties. nih.govacs.org The controlled synthesis of such peptides, facilitated by protected derivatives like Nα-Z-Nim-benzyl-L-histidine, allows for the systematic exploration of structure-activity relationships. nih.gov

ApplicationRole of Nα-Z-Nim-benzyl-L-histidine
Synthetic AntigensBuilding block for creating specific peptide epitopes.
Protein MimeticsComponent in the synthesis of functional protein analogues.
BiomaterialsIncorporation into peptide-based materials with desired properties.

Nα-Z-Nim-benzyl-L-histidine is a component in the development of advanced diagnostic tools. chemimpex.comchemimpex.com Peptides containing this derivative can be synthesized to bind to specific biomarkers associated with diseases. These peptides can then be labeled with fluorescent dyes or other reporter molecules to enable detection. The stability and defined structure afforded by the protected histidine are critical for the reliability and specificity of such diagnostic assays.

In the realm of chemical labeling, the selective modification of histidine residues in peptides and proteins remains a challenge. acs.org While methods for direct histidine modification exist, the use of protected building blocks like Nα-Z-Nim-benzyl-L-histidine during synthesis offers a complementary strategy. It allows for the introduction of a specifically "masked" histidine that can be deprotected at a later stage for targeted labeling, providing a powerful tool for creating precisely modified bioconjugates.

Innovations in Peptide Synthesis Techniques Enabled by Protected Histidine Derivatives

The use of protected amino acid derivatives is fundamental to modern peptide synthesis, and histidine presents a particular challenge due to the reactivity of its imidazole side chain. The development of various protecting groups for the imidazole nitrogen has been a significant area of innovation, aiming to prevent side reactions and racemization during peptide coupling. rsc.org

Nα-Z-Nim-benzyl-L-histidine is part of a broader class of protected histidine derivatives that have enabled significant advancements in peptide synthesis. The choice of protecting groups, such as the benzyl (B1604629) group on the imidazole ring, is critical for compatibility with different peptide synthesis strategies, including both solid-phase and solution-phase methods. google.com These innovations have facilitated the synthesis of increasingly complex and lengthy peptides with high purity and yield, which would be difficult to achieve with unprotected histidine. nih.gov The development of new protecting groups continues to be an active area of research, aiming for even greater efficiency and orthogonality in peptide synthesis. rsc.org

Role in the Advancement of Transient Protection Strategies

The concept of transient protection in peptide synthesis involves the temporary masking of a reactive group in a "one-pot" process, where the protecting group is introduced and subsequently removed in situ without the isolation of the protected intermediate. This approach enhances efficiency by reducing the number of synthesis and purification steps.

The protecting groups on Nα-Z-Nim-benzyl-L-histidine, however, are better classified as stable or permanent protecting groups rather than transient ones. iris-biotech.de The benzyloxycarbonyl (Z) group is a well-established, robust protecting group for amines, prized for its stability under various reaction conditions. creative-peptides.com Its removal requires a distinct chemical step, typically catalytic hydrogenation, and is not performed in the same pot as the coupling reaction. mdma.ch

Therefore, the contribution of Nα-Z-Nim-benzyl-L-histidine to the field of transient protection is more indirect. By providing a reliable and stable protection scheme, it serves as a benchmark against which emerging transient strategies are evaluated. The challenges associated with the removal of stable groups like the Z and benzyl groups—requiring specific catalysts and reaction conditions—have spurred research into more streamlined, transient methodologies. While Nα-Z-Nim-benzyl-L-histidine itself is not employed in a transient manner, its widespread use underscores the critical need for effective protection, thereby fueling the innovation of more advanced, efficient, and operationally simple transient protection strategies in modern peptide chemistry.

Facilitation of Environmentally Benign Peptide Manufacturing Processes

The quest for greener and more sustainable chemical processes has significantly impacted the field of peptide manufacturing. Nα-Z-Nim-benzyl-L-histidine contributes to this endeavor primarily through the nature of its protecting groups and their method of removal.

The primary method for cleaving both the Nα-Z and the Nim-benzyl groups is catalytic hydrogenation or catalytic transfer hydrogenation. mdma.chrsc.org These deprotection techniques are considered environmentally benign for several key reasons:

Mild Reaction Conditions: Hydrogenation avoids the use of harsh and corrosive reagents like strong acids (e.g., trifluoroacetic acid) or bases that are common in other deprotection schemes. creative-peptides.com

Clean Byproducts: The cleavage of the benzyloxycarbonyl group yields toluene (B28343) and carbon dioxide, and the benzyl group is converted to toluene. These are relatively non-toxic byproducts compared to the waste generated by many other protecting groups. mdma.ch

Catalyst Reusability: The palladium on carbon (Pd/C) catalyst used in these reactions is heterogeneous, meaning it can be easily recovered by simple filtration and potentially reused, reducing waste and cost. nih.gov

Compatibility with Green Solvents: Catalytic transfer hydrogenation can be performed in greener solvents, such as formic acid, which can also act as the hydrogen donor, further reducing the environmental footprint of the process. mdma.chorganic-chemistry.org

Recent advancements have also focused on optimizing the hydrogenation process itself. For example, the use of mixed catalysts, such as palladium combined with niobic acid-on-carbon, has been shown to facilitate the deprotection of N-benzyl and N-benzyloxycarbonyl groups more efficiently. nih.govnih.gov Such innovations, applied to the deprotection of building blocks like Nα-Z-Nim-benzyl-L-histidine, further enhance the sustainability of peptide synthesis.

The table below summarizes the key features of the protecting groups in Nα-Z-Nim-benzyl-L-histidine in the context of environmentally benign peptide synthesis.

Protecting GroupTypical Deprotection MethodEnvironmental Advantages
Nα-Benzyloxycarbonyl (Z) Catalytic HydrogenationAvoids harsh acids/bases; clean byproducts (toluene, CO2); catalyst is recyclable.
Nim-Benzyl (Bzl) Catalytic HydrogenationCleaved simultaneously with the Z-group; prevents side-reactions, increasing process efficiency.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Nα-Z-Nim-benzyl-L-histidine, and how can purity be validated?

  • Methodological Answer : The synthesis typically involves sequential protection of the α-amino group (using benzyloxycarbonyl, Z-group) and the imidazole (Nim) nitrogen. A stepwise approach includes:

Protection : Use Z-Cl (benzyl chloroformate) under basic conditions (e.g., NaHCO₃) to protect the α-amino group.

Nim-Benzylation : Employ benzyl bromide with a mild base (e.g., K₂CO₃) in anhydrous DMF.

Deprotection : Selective removal of the Z-group via hydrogenolysis (H₂/Pd-C).

  • Characterization : Validate purity via HPLC (C18 column, 0.1% TFA/ACN gradient) and confirm structure using ¹H/¹³C NMR (DMSO-d₆, δ 7.2–8.5 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS).

Q. How should researchers handle contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography) for this compound?

  • Methodological Answer : Cross-validate data using complementary techniques:

  • NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals.
  • X-ray : Resolve stereochemical ambiguities by crystallizing the compound (e.g., vapor diffusion with ethanol/water).
  • Infrared (IR) : Confirm functional groups (e.g., carbamate C=O stretch at ~1700 cm⁻¹).
    • Data Triangulation : If discrepancies persist, re-examine synthetic intermediates for side products or solvent interactions.

Q. What stability considerations are critical for storing Nα-Z-Nim-benzyl-L-histidine?

  • Methodological Answer :

  • Storage : Protect from light and moisture; store at –20°C under argon.
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC.
  • Handling : Use anhydrous solvents (DMF, DCM) to prevent hydrolysis of the benzyl group.

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of Nα-Z-Nim-benzyl-L-histidine while minimizing racemization?

  • Methodological Answer :

  • Low-Temperature Coupling : Perform reactions at 0–4°C to suppress racemization.
  • Coupling Agents : Use HOBt/DIC for amide bond formation to reduce side reactions.
  • Design of Experiments (DoE) : Vary solvent (DMF vs. THF), base (DIEA vs. TEA), and reaction time to identify optimal conditions.
    • Monitoring : Track enantiomeric excess via chiral HPLC (Chiralpak IA column, hexane/IPA eluent).

Q. What strategies are effective for resolving stereochemical ambiguities in the Nim-benzylated histidine derivative?

  • Methodological Answer :

  • X-ray Crystallography : Co-crystallize with a chiral resolving agent (e.g., L-tartaric acid).
  • Vibrational Circular Dichroism (VCD) : Compare experimental and computed spectra for absolute configuration.
  • Isotopic Labeling : Synthesize ¹³C-labeled analogs to simplify NMR assignments (e.g., ¹³C at Nim position).

Q. How can researchers design assays to evaluate the biological activity of Nα-Z-Nim-benzyl-L-histidine in enzyme inhibition studies?

  • Methodological Answer :

  • Kinetic Assays : Use fluorescence-based substrates (e.g., dansyl-labeled peptides) to measure inhibition constants (Kᵢ).
  • Molecular Docking : Perform in silico simulations (AutoDock Vina) to predict binding modes to histidine-decarboxylase.
  • Control Experiments : Include scrambled-sequence peptides and competitive inhibitors (e.g., α-methylhistidine) to validate specificity.

Data Analysis & Reproducibility

Q. What statistical methods are recommended for analyzing dose-response data in studies involving this compound?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to a sigmoidal model (e.g., Hill equation) using GraphPad Prism.
  • Error Analysis : Report 95% confidence intervals for IC₅₀ values.
  • Reproducibility : Include triplicate technical replicates and biological replicates from independent syntheses.

Q. How should researchers address batch-to-batch variability in synthetic yields?

  • Methodological Answer :

  • Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progress in real time.
  • Quality Control (QC) : Establish acceptance criteria for intermediates (e.g., ≥95% purity by HPLC).
  • Documentation : Adhere to FAIR data principles by publishing detailed synthetic protocols in supplementary materials.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.